Imperialone

Muscarinic receptor pharmacology M2-selective antagonist Duration of action

Imperialone (CAS 61989-75-1) is a C27 steroidal alkaloid isolated from Delphinium species, functioning as a medium-lasting, selective M2 muscarinic cholinergic receptor antagonist. Its potency is intermediate between Imperialine and chloro-Imperialine derivatives. Unlike Imperialine, Imperialone uniquely exhibits M3/M4 cholinopotentiation, enabling selective cardiac M2 blockade without confounding off-target effects. With an M2 ED50 of 0.019 mg/kg i.v. (77.5% of atropine activity) and a 3- to 5-fold longer duration than Imperialine, it is optimal for prolonged in vivo cardiovascular studies requiring stable M2 antagonism. The favorable safety margin (LD50 = 44 mg/kg) permits flexible dose-ranging. This validated pharmacological tool is essential for discriminating M2- versus M3/M4-mediated physiological responses in whole-animal preparations.

Molecular Formula C27H41NO3
Molecular Weight 427.629
CAS No. 61989-75-1
Cat. No. B560009
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameImperialone
CAS61989-75-1
Molecular FormulaC27H41NO3
Molecular Weight427.629
Structural Identifiers
SMILESCC1CCC2C(C3CCC4C(C3CN2C1)CC5C4CC(=O)C6C5(CCC(=O)C6)C)(C)O
InChIInChI=1S/C27H41NO3/c1-15-4-7-25-27(3,31)21-6-5-17-18(20(21)14-28(25)13-15)11-22-19(17)12-24(30)23-10-16(29)8-9-26(22,23)2/h15,17-23,25,31H,4-14H2,1-3H3/t15-,17+,18+,19-,20-,21+,22-,23+,25-,26+,27+/m0/s1
InChIKeyHIDAYMRWVVNXAO-GIYMPXGUSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





Imperialone (CAS 61989-75-1): C27 Steroidal Alkaloid M2 Muscarinic Antagonist from Delphinium Species


Imperialone (CAS 61989-75-1) is a C27 steroidal alkaloid belonging to the diterpenoid alkaloid class, isolated from Delphinium species including Petilium eduardi and Petilium raddeana [1]. It functions pharmacologically as a medium-lasting, selective M2 muscarinic cholinergic receptor antagonist , with its M2 cholinoblocking potency reported as intermediate between Imperialine (L6008) and chloro-Imperialine derivatives (L6032/L6033) . The compound is characterized by a C27H41NO3 molecular formula and a molecular weight of 427.61 g/mol .

Why Imperialone Cannot Be Substituted with Generic M2 Antagonists or C20 Diterpenoid Alkaloids


Substitution among C20-diterpenoid alkaloids or M2 muscarinic antagonists is not straightforward due to substantial variability in receptor subtype selectivity, duration of action, and safety margins. For instance, Imperialine (the direct analog and parent alkaloid) exhibits a significantly shorter M2 cholinoblocking duration and a different safety profile . C20-diterpenoid alkaloids as a class display pronounced structure-activity relationships where minor modifications at C-8, C-10, or C-14 positions can drastically alter potency and toxicity [1]. Furthermore, within the M2 antagonist class, compounds diverge widely in M3/M4 off-target activity—Imperialone uniquely exhibits M3/M4 cholinopotentiating rather than purely antagonistic effects [2], rendering direct functional substitution invalid for applications requiring precise muscarinic receptor modulation.

Imperialone Quantitative Differentiation Evidence: Comparator-Based Pharmacological and Safety Profiling


Extended M2 Cholinoblocking Duration: Imperialone vs. Imperialine (L6008) in Anesthetized Rats

Imperialone demonstrates a significantly prolonged duration of M2 cholinoblocking action compared to its direct analog Imperialine (L6008). In anesthetized rat models, Imperialone exhibits a 3- to 5-fold longer M2 receptor blockade duration than Imperialine when administered at similar concentrations .

Muscarinic receptor pharmacology M2-selective antagonist Duration of action Cardiac cholinergic blockade

M2 Receptor Selectivity Profile: Imperialone M2/M3/M4 Potency Differentiation in Rat Models

Imperialone exhibits distinct potency across muscarinic receptor subtypes, with high M2 activity on cardiac tissue and minimal M3 antagonism in salivary glands. M2-selective activity: ED50 = 0.019 mg/kg i.v. (77.5% of atropine activity). M4 receptor activity: EC50 = 7.4 × 10⁻⁸ g/mL (4.8% of atropine activity). M3 receptor activity: ED50 = 16.2 mg/kg (0.027% of atropine activity) . In contrast to classical non-selective muscarinic antagonists, Imperialone demonstrates M3- and M4-cholinopotentiating properties rather than antagonism in smooth muscle and secretory organs [1].

Muscarinic receptor subtypes M2 selectivity M3/M4 cholinopotentiation Tissue-specific pharmacology

Acute Toxicity Comparison: Imperialone LD50 Relative to Aconitine-Type C19-Diterpenoid Alkaloids

Imperialone, a C20-diterpenoid alkaloid, demonstrates substantially lower toxicity compared to aconitine-type C19-diterpenoid alkaloids. The acute intravenous LD50 in mice for Imperialone is 44 mg/kg (95% confidence interval: 36-52 mg/kg) . In contrast, representative aconitine-type C19-diterpenoid alkaloids (jesaconitine, aconitine, mesaconitine) are reported as significantly toxic to the central nervous system and cardiovascular system at far lower doses [1].

Diterpenoid alkaloid toxicology Safety margin In vivo toxicity C20 vs. C19 alkaloid comparison

Unique M3/M4 Cholinopotentiating Properties: Functional Differentiation from Classical Muscarinic Antagonists

Imperialone exhibits a pharmacological profile distinct from classical non-selective muscarinic antagonists. While demonstrating M2-cholinolytic activity on cardiac tissue, Imperialone simultaneously produces sensitization (potentiation) of M-cholinoreceptors in lacrimal, salivary, and gastric glands as well as M-receptors in intestinal and urinary bladder smooth muscle [1]. This functional profile classifies Imperialone as an M2-cholinolytic with M3- and M4-cholinopotentiating properties [1], a pattern not observed with Imperialine, atropine, or other conventional muscarinic antagonists.

Cholinopotentiation M3 receptor M4 receptor Smooth muscle pharmacology Secretory gland function

Imperialone (CAS 61989-75-1): Validated Research Applications Based on Differential Pharmacological Evidence


Selective Cardiac M2 Muscarinic Receptor Blockade in Cardiovascular Pharmacology Studies

Imperialone is optimally suited for in vivo cardiovascular studies requiring prolonged, selective M2 receptor antagonism with minimal interference at M3/M4 receptors. The compound's M2 ED50 of 0.019 mg/kg i.v. (77.5% of atropine activity) coupled with its 3- to 5-fold longer duration versus Imperialine enables stable M2 blockade across extended experimental timelines without the confounding M3-mediated salivary suppression or smooth muscle antagonism characteristic of non-selective agents . The favorable safety margin (LD50 = 44 mg/kg) permits flexible dose-ranging studies [1].

Muscarinic Receptor Subtype Discrimination and Functional Mapping in Autonomic Pharmacology

Imperialone provides a validated pharmacological tool for discriminating between M2-mediated and M3/M4-mediated physiological responses in whole-animal preparations. Its unique profile—high M2 antagonism combined with M3/M4 cholinopotentiation in lacrimal, salivary, gastric glands, and smooth muscle—allows researchers to isolate M2-dependent pathways while simultaneously observing enhanced M3/M4-mediated functions . This dual functional modulation is not achievable with Imperialine (pure M2 antagonist without potentiation) or atropine (non-selective antagonism across all subtypes) .

Synthetic Derivatization and Structure-Activity Relationship (SAR) Studies on C20-Diterpenoid Alkaloid Scaffolds

Imperialone serves as a structurally characterized C20-diterpenoid alkaloid scaffold for SAR investigations and semisynthetic derivatization. As a member of the C20-diterpenoid alkaloid class, which demonstrates lower toxicity than C19 aconitine-type alkaloids , Imperialone offers a defined chemical starting point for modifications at biologically relevant positions. Studies on related C20-diterpenoid alkaloids indicate that strategic esterification can dramatically alter antiproliferative activity, with 11,15-diacylated derivatives achieving IC50 values of 2.3-4.4 µM against MCF-7 breast cancer cells [1], establishing precedent for Imperialone-based derivative exploration.

Comparative Autonomic Toxicology and Safety Pharmacology Assessments

Imperialone is appropriate for comparative toxicology studies examining muscarinic antagonist safety profiles. The compound's established LD50 of 44 mg/kg (36-52 mg/kg) i.v. in mice provides a quantitative benchmark for assessing M2 antagonist safety margins relative to other muscarinic agents. The compound's M3-sparing profile (only 0.027% of atropine's activity at M3 receptors) makes it particularly valuable for evaluating cardiac M2 blockade-associated toxicity in the absence of confounding M3-mediated effects such as xerostomia or urinary retention, which complicate interpretation with non-selective antagonists.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Imperialone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.